5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine
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Overview
Description
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolo[3,2-b]pyrazine core, which is a fused heterocyclic system, and is functionalized with a phenylsulfonyl group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The phenylsulfonyl and dioxaborolan groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The dioxaborolan group enables Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield sulfone derivatives .
Scientific Research Applications
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
What sets 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine apart from similar compounds is its unique combination of functional groups and the pyrrolo[3,2-b]pyrazine core. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
The compound 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine (CAS No. 1333344-24-3) is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H22BNO4S
- Molecular Weight : 383.27 g/mol
- Structure : The compound features a pyrrolo[3,2-b]pyrazine core substituted with a phenylsulfonyl group and a dioxaborolane moiety.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the phenylsulfonyl group enhances its interaction with protein targets, potentially modulating their activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as A375/TxR cells. These effects were associated with cell cycle arrest in the G2/M phase and inhibition of colony formation .
- IC50 values for related compounds have been reported as low as 2.4 nM against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity:
- Compounds in this class have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
Case Studies
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Table 1: Biological Activity Summary
Activity Type | Compound Structure | IC50 Value (nM) | Target Cell Line |
---|---|---|---|
Anticancer | Similar to pyrrolo[3,2-b]pyrazine | 2.4 | A375/TxR |
Antiproliferative | Various analogs | 5.5 - 48.7 | Melanoma & Breast Cancer |
Antimicrobial | Related sulfonamide derivatives | Varies | Various Bacterial Strains |
Properties
CAS No. |
1350994-87-4 |
---|---|
Molecular Formula |
C18H20BN3O4S |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C18H20BN3O4S/c1-17(2)18(3,4)26-19(25-17)15-12-14-16(21-11-10-20-14)22(15)27(23,24)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
JXSKRZSEAWJBCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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